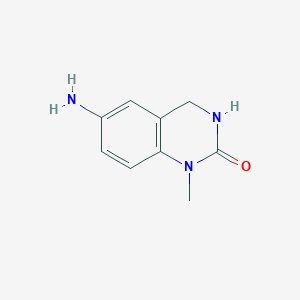

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions. The reaction conditions may vary, but typically involve heating the reactants to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone ring.

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies for "6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one" are not available within the provided search results, the following information relates to the applications and synthesis of related compounds.

Synthesis and Evaluation of Quinazolinone Derivatives

- A study reports the synthesis of novel 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives to evaluate their activity against the Hepatitis C Virus (HCV) . Compound 11a showed the highest activity against HCV GT1b (EC50 = 0.984 µM), followed by compound 11b (EC50 = 1.38 µM) .

- These compounds also exhibited high selectivity indices (SI = CC50/EC50), with 11a at 160.71 and 11b at 71.75, making them potential candidates for anti-HCV drug development .

- The study focused on designing potent non-nucleoside inhibitors (NNIs) against NS5B, which can bind to the TP-2 allosteric site while adhering to Lipinski’s rule of five . The researchers aimed for compounds with a ClogP value less than 5, molecular weights under 500, and improved water solubility (LogS) .

- Conserving the amide moiety of the quinazolinone ring was crucial for forming hydrogen bonds with protein residues Ser476 and Tyr477 .

General Information on Quinazolinone Derivatives

- Quinazolinones are known for diverse biological activities and have been studied for potential therapeutic applications.

- "8-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one" can be employed as a building block in synthesizing more complex quinazolinone derivatives with potential biological activities.

Antidiabetic Evaluation of Chromane Derivatives

- One study focuses on the in vitro and in vivo antidiabetic evaluation of synthesized novel new chromane and its derivatives .

Other Quinazoline Derivatives

Wirkmechanismus

The mechanism of action of 6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinone: The parent compound of the quinazolinone family.

4(3H)-Quinazolinone: Another derivative with similar structural features.

2-Methylquinazolin-4(3H)-one: A methylated derivative with potential biological activity.

Uniqueness

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Biologische Aktivität

6-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a member of the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O. Its structure features an amino group and a methyl group attached to a tetrahydroquinazolinone core, contributing to its unique pharmacological properties.

The biological activities of quinazolinones, including this compound, are attributed to their ability to interact with various biological targets:

- CNS Depressant Effects : The compound exhibits central nervous system (CNS) depressant effects, which may be beneficial in treating anxiety or sleep disorders.

- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines such as TNF-α, suggesting potential use in inflammatory diseases .

- Anticancer Activity : Recent studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, particularly in lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains and fungi, although specific data on its spectrum of activity remains limited.

Anticancer Properties

A significant focus has been on the anticancer potential of this compound. In vitro cytotoxicity screening against different cancer cell lines yielded promising results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 |

| SW-480 (Colorectal) | 2.3 ± 0.91 |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

These findings suggest that the compound can effectively inhibit cancer cell proliferation and may induce apoptosis through various mechanisms .

Study on Anti-leishmanial Activity

A study investigating derivatives similar to this compound found promising anti-leishmanial activities through molecular docking studies against key proteins involved in Leishmania metabolism. The compounds demonstrated significant binding affinity and stability in silico, which was corroborated by in vitro assays showing low IC50 values .

Synthesis and Evaluation of Quinazolinones

Various synthetic approaches have been developed to create analogs of quinazolinones with enhanced biological activity. For instance, modifications at specific positions on the quinazolinone scaffold have led to improved anticancer efficacy and reduced cytotoxicity profiles .

Eigenschaften

IUPAC Name |

6-amino-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-3-2-7(10)4-6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMLVYQNCWTWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.